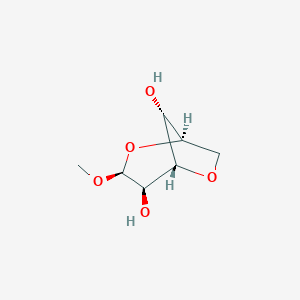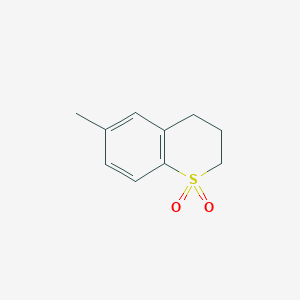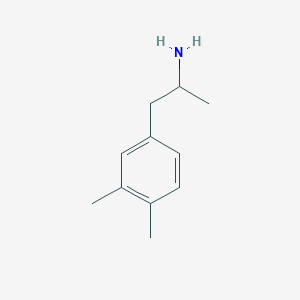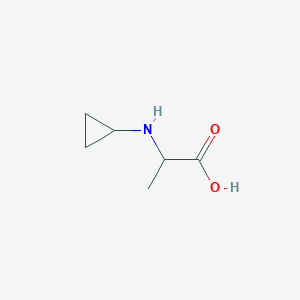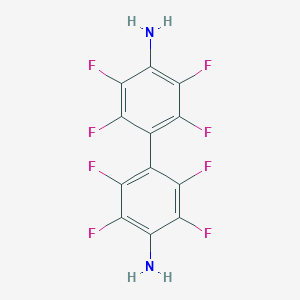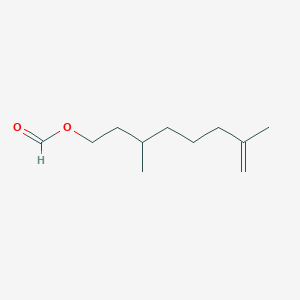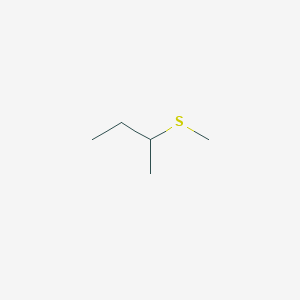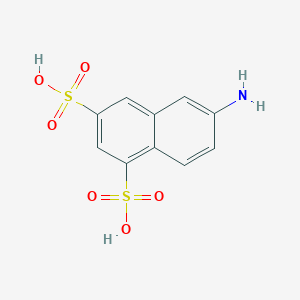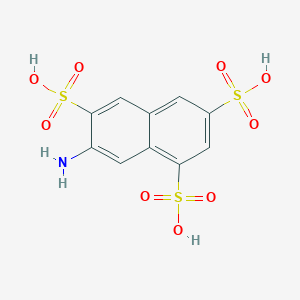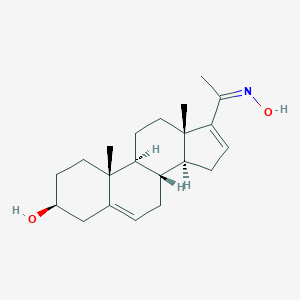
(3beta,20Z)-20-(Hydroxyimino)pregna-5,16-dien-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3beta,20Z)-20-(Hydroxyimino)pregna-5,16-dien-3-ol is a synthetic compound that belongs to the class of steroid hormones. It is commonly referred to as 16-DPA and is synthesized from a natural steroid hormone known as dehydroepiandrosterone (DHEA). This compound has been found to have a wide range of potential applications in scientific research due to its unique properties.
科学的研究の応用
Understanding Steroid Disorders
Research has identified a novel steroid disorder associated with genital ambiguity, characterized by overproduction of pregnenolone and progesterone, leading to elevated concentrations of these steroids. This condition, named apparent pregnene hydroxylation deficiency (APHD), highlights the central role of steroid biosynthesis in sexual development and suggests the potential involvement of (3beta,20Z)-20-(Hydroxyimino)pregna-5,16-dien-3-ol in steroid-related disorders. The study proposes that the disorder could be linked to deficiencies in co-factors and modulators of hydroxylation such as P450 reductase and cytochrome b5, or post-translational modifications of the hydroxylases (Shackleton & Małunowicz, 2003).
Antidiabetic Potential
Flavonoids, known for their potent α-glucosidase inhibitory activity, highlight the relevance of steroid-like compounds in the treatment and management of diabetes mellitus. The study on flavonoids' mechanism of action and their potential as α-glucosidase inhibitors indicates the significance of compounds like this compound in developing novel antidiabetic treatments. Such compounds, through their interaction with enzymes and influence on metabolic pathways, could offer new avenues for diabetes management (Şöhretoğlu & Sarı, 2019).
Cardiovascular Disease Management
The metabolite 20-Hydroxyeicosatetraenoic acid (20-HETE), similar in structural complexity to this compound, plays a crucial role in the cardiovascular system. Its involvement in mechanisms such as cardiac hypertrophy, cardiotoxicity, and hypertension underscores the potential of structurally similar compounds in cardiovascular disease management. The research suggests targeting 20-HETE production and/or action as a therapeutic strategy, indicating that compounds like this compound could also be explored for cardiovascular applications (Elshenawy et al., 2013).
Neurosteroid Therapeutic Applications
The neuroactive steroid allopregnanolone, closely related to the structural framework of this compound, has shown potential for treating various stress-related diseases, including PTSD, depression, and alcohol use disorders. This emphasizes the therapeutic benefits of neurosteroids and suggests the exploration of similar compounds for neurological and psychiatric conditions. The review argues for the pleiotropic actions of such steroids in promoting recovery across a variety of illnesses (Boero et al., 2019).
特性
| { "Design of the Synthesis Pathway": "The synthesis of (3beta,20Z)-20-(Hydroxyimino)pregna-5,16-dien-3-ol can be achieved through a multi-step reaction pathway starting from cholesterol.", "Starting Materials": [ "Cholesterol", "Sodium periodate", "Methanol", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Acetic acid", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Sodium sulfate", "Ethyl acetate", "Methanol", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "Oxidation of cholesterol with sodium periodate in methanol to form 3beta-hydroxy-5-cholesten-7-one", "Conversion of 3beta-hydroxy-5-cholesten-7-one to 3beta-acetoxy-5-cholesten-7-one through acetylation with acetic anhydride and acetic acid", "Reaction of 3beta-acetoxy-5-cholesten-7-one with hydroxylamine hydrochloride and sodium hydroxide to form 3beta-acetoxy-5-cholestene-7-one oxime", "Reduction of 3beta-acetoxy-5-cholestene-7-one oxime with sodium borohydride in methanol to form (3beta)-3-amino-5-cholestene-7-one", "Oxidation of (3beta)-3-amino-5-cholestene-7-one with hydrogen peroxide and hydrochloric acid to form (3beta)-3-hydroxy-5-cholestene-7-one", "Conversion of (3beta)-3-hydroxy-5-cholestene-7-one to (3beta,20Z)-20-(Hydroxyimino)pregna-5,16-dien-3-one through a Wittig reaction with ethyl acetate and sodium hydroxide", "Reduction of (3beta,20Z)-20-(Hydroxyimino)pregna-5,16-dien-3-one with hydrogen gas and palladium on carbon to form (3beta,20Z)-20-(Hydroxyimino)pregna-5,16-dien-3-ol" ] } | |
| 1045-71-2 | |
分子式 |
C21H31NO2 |
分子量 |
329.5 g/mol |
IUPAC名 |
(3S,8R,9S,10R,13S,14S)-17-[(E)-N-hydroxy-C-methylcarbonimidoyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C21H31NO2/c1-13(22-24)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,6,15-16,18-19,23-24H,5,7-12H2,1-3H3/b22-13+/t15-,16-,18-,19-,20-,21+/m0/s1 |
InChIキー |
PUAYLIXQYVQBPE-VSFNPFCBSA-N |
異性体SMILES |
C/C(=N\O)/C1=CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |
SMILES |
CC(=NO)C1=CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
正規SMILES |
CC(=NO)C1=CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


